4-(1,2,4,5-Tetrazin-3-yl)benzoic acid
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Overview
Description
“4-(1,2,4,5-Tetrazin-3-yl)benzoic acid” is an organic compound . It is also known as "Benzoic acid, 4-(1,2,4,5-tetrazin-3-yl)-" . The molecular formula of this compound is C9H6N4O2 .
Synthesis Analysis
The synthesis of 1,2,4,5-tetrazine derivatives has been reported in the literature . The synthesis involves the reaction of 4-cyano-benzoic acid with amine-substituted benzonitrile and ethyl 6-amino-hexanimidate dihydrochloride . The use of microwave irradiation can lead to the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
The 1,2,4,5-tetrazine moiety is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This property makes it highly useful in bioorthogonal labeling and cell detection applications .Scientific Research Applications
Photo- and Electroactive Materials
Overview: 1,2,4,5-Tetrazine derivatives serve as essential components and precursors for photo- and electroactive materials. Researchers have extensively explored their synthesis and applications within the last decade.
Applications::- Electronic Devices: Tetrazine derivatives find use in electronic devices due to their unique properties. They participate in inverse electron demand (ID) Diels–Alder cycloaddition reactions, leading to multi-substituted pyridazines, which are valuable building blocks for electronic materials .
- Fluorogenic Probes: Researchers have used aryl derivatives of 1,2,4,5-tetrazines in chemical biology to monitor cell proliferation and develop enzyme inhibitors .
Hydrogel Formation for 3D Cell Culture
Overview: 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid plays a crucial role in creating hydrogels for three-dimensional (3D) cell culture.
Applications::- Click Reaction with Peptides: The PEG-Tz macromer undergoes a click reaction with norbornene-functionalized peptides, resulting in hydrogel formation. These hydrogels provide an excellent environment for 3D cell culture .
In-Situ Construction of Fluorescent Probes
Overview: Researchers have developed a novel fluorescent bioorthogonal reaction involving 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (TE) and norbornenes (NC).
Applications::Mechanism of Action
Target of Action
It’s known that tetrazine derivatives, like this compound, are often used in bioconjugation applications, implying that their targets could be various biomolecules .
Mode of Action
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid, as a tetrazine derivative, is known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . This reaction is part of the bioorthogonal chemistry, which involves reactions that can occur inside living organisms without interfering with native biochemical processes .
Pharmacokinetics
Its solubility in hot water, alcohols, and organic solvents suggests that it may have good bioavailability.
Result of Action
As a bioorthogonal agent, it’s likely used to modify or label specific biomolecules, which could have various effects depending on the specific application .
Action Environment
The action of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid can be influenced by various environmental factors. For instance, its stability is lower compared to methyltetrazines, requiring careful selection of reagents and conditions for chemical transformation . It’s also recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNAIFWMJUYFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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